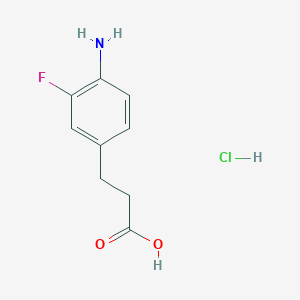

3-(4-Amino-3-fluorophenyl)propanoic acid hydrochloride

Description

3-(4-Amino-3-fluorophenyl)propanoic acid hydrochloride is a fluorinated aromatic β-aminopropanoic acid derivative. Its structure features a propanoic acid backbone substituted with a 4-amino-3-fluorophenyl group and a hydrochloride counterion. This compound is utilized in pharmaceutical and agrochemical research due to the fluorine atom’s ability to modulate electronic, metabolic, and pharmacokinetic properties. It is commercially available in milligram to gram quantities, with pricing reflecting its specialized synthesis (e.g., 50 mg: €665; 500 mg: €1,849).

Properties

IUPAC Name |

3-(4-amino-3-fluorophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2.ClH/c10-7-5-6(1-3-8(7)11)2-4-9(12)13;/h1,3,5H,2,4,11H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJAFBCBKJNHFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)O)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-3-fluorophenyl)propanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 4-fluorobenzaldehyde.

Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with hydroxylamine hydrochloride, followed by dehydration.

Reduction: The nitrile group is then reduced to an amine using hydrogen gas in the presence of a palladium catalyst.

Formation of Propanoic Acid Derivative: The resulting amine is reacted with acrylonitrile to form the propanoic acid derivative.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-3-fluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide or ammonia can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(4-Nitro-3-fluorophenyl)propanoic acid.

Reduction: Formation of 3-(4-Amino-3-fluorophenyl)propanoic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Neuroprotective Potential

Research indicates that 3-(4-amino-3-fluorophenyl)propanoic acid hydrochloride may act as a neuroprotective agent by modulating neurotransmitter systems, particularly glutamate receptors. This modulation is crucial for:

- Alzheimer's Disease Treatment : The compound's ability to influence synaptic transmission positions it as a candidate for therapeutic interventions in neurodegenerative disorders .

Analgesic Activity

Patents have documented derivatives of this compound exhibiting analgesic properties, suggesting its potential use in pain management therapies. These compounds may alleviate chronic pain by acting on specific pain pathways in mammals .

Study 1: Neuroprotective Effects

A study investigated the effects of this compound on neuronal cultures exposed to glutamate toxicity. Results indicated a significant reduction in cell death, highlighting its protective role against excitotoxicity associated with neurodegenerative diseases.

Study 2: Enzymatic Synthesis

Research demonstrated the successful enzymatic synthesis of this compound using lipase PSIM, achieving high enantiomeric purity. This method showcased the potential for scalable production while maintaining the compound's biological activity .

Mechanism of Action

The mechanism of action of 3-(4-Amino-3-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity and selectivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

- The position of fluorine significantly impacts bioactivity. For example, 3-(4-fluorophenyl) analogues (similarity: 0.98) may exhibit altered receptor binding compared to the 3-fluoro isomer due to steric and electronic effects.

- Hydrochloride salts enhance solubility, as seen in 3-amino-3-(4-fluoronaphthalen-1-yl)propanoic acid hydrochloride (similarity: 0.93).

Pharmacological and Functional Comparisons

PPARγ Agonists

- GW-1929 Hydrochloride: A structurally distinct PPARγ agonist, (S)-2-((2-benzoylphenyl)amino)-3-(4-(2-(methyl(pyridin-2-yl)amino)ethoxy)phenyl)propanoic acid hydrochloride, reduces glucose and lipid levels in vivo. Unlike 3-(4-amino-3-fluorophenyl)propanoic acid hydrochloride, it contains a pyridinyl-ethoxy side chain critical for receptor activation.

Calcium-Sensing Receptor Modulators

- Ronacaleret Hydrochloride: A difluorophenylpropanoic acid derivative (CAS 702686-96-2) targets osteoporosis. Its extended alkyl chain and indenyl substituents confer higher molecular weight (484.00 g/mol) and distinct pharmacodynamics.

Physicochemical Properties

- Solubility and Stability: this compound’s hydrochloride salt improves aqueous solubility compared to non-salt forms (e.g., 3-amino-3-(3-fluorophenyl)propanoic acid). Ethyl ester derivatives (e.g., ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride, CAS 1821827-13-7) exhibit higher lipophilicity, favoring blood-brain barrier penetration.

- Synthetic Accessibility: Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride (CAS 1333750-44-9) requires multistep synthesis due to difluorination, increasing production costs.

Biological Activity

3-(4-Amino-3-fluorophenyl)propanoic acid hydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is . It features a fluorinated phenyl ring, which is significant in enhancing its biological activity through various mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, including those involved in metabolic pathways. This inhibition can lead to altered biochemical pathways that affect cellular functions.

- Receptor Interaction : The presence of the amino group and fluorine atom can enhance binding affinity to specific receptors, potentially leading to increased efficacy in therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of fluorinated phenylalanines have shown antibacterial and antifungal activities against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µM) against Bacteria | MIC (µM) against Fungi |

|---|---|---|

| Compound A | 5.0 | 10.0 |

| Compound B | 7.5 | 15.0 |

| This compound | TBD | TBD |

Note: TBD = To Be Determined based on further studies.

Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory effects. Studies on similar compounds indicate that they may inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in inflammatory diseases.

Antitumor Activity

Preliminary studies have indicated that this compound may exhibit antitumor properties. The fluorinated phenyl group is known to enhance the potency of anticancer agents by improving their pharmacokinetic profiles.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various amino acid derivatives, including fluorinated variants. The results demonstrated that certain derivatives exhibited MIC values comparable to established antibiotics, suggesting potential as new antimicrobial agents.

- Anti-inflammatory Research : In vitro studies showed that compounds structurally related to this compound significantly reduced the production of TNF-alpha and IL-6 in macrophages, indicating strong anti-inflammatory properties.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound:

- Absorption : The compound is expected to have good solubility due to its polar functional groups.

- Distribution : The presence of the fluorine atom may enhance lipophilicity, affecting distribution within biological systems.

- Metabolism : Similar compounds are often metabolized by cytochrome P450 enzymes, which could influence their bioavailability and efficacy.

Q & A

Q. What are the optimal synthetic routes for 3-(4-amino-3-fluorophenyl)propanoic acid hydrochloride, and how do reaction conditions influence yield?

The compound can be synthesized via multi-step reactions starting from fluorinated benzaldehyde derivatives and amino acid precursors. Key steps include nucleophilic substitution for fluorine incorporation and ester hydrolysis followed by hydrochlorination. For example, analogous syntheses (e.g., methyl esters of fluorophenylpropanoic acids) use 3-fluorobenzaldehyde and amino-hydroxybutanoic acid derivatives as starting materials, with yields optimized via temperature control (70–90°C) and catalytic acid/base conditions . Recrystallization in methanol/water mixtures is recommended for purification .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

- HPLC and NMR : High-performance liquid chromatography (HPLC) with UV detection ensures purity (>98%), while H/C NMR confirms the presence of the fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and the propanoic acid backbone (δ ~2.5–3.5 ppm for CH groups) .

- Mass Spectrometry (MS) : ESI-MS identifies the molecular ion peak (e.g., [M+H] at m/z ~228) and confirms the hydrochloride salt via Cl adducts .

Q. How does the hydrochloride salt form affect solubility and stability in aqueous solutions?

The hydrochloride salt enhances water solubility due to ionic dissociation, making it suitable for biological assays. Stability studies show decomposition under extreme pH (<2 or >10) via hydrolysis of the amino or ester groups (if present). For long-term storage, lyophilized solids stored at -20°C in inert atmospheres are recommended .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the fluorophenyl group in nucleophilic substitution reactions?

The electron-withdrawing fluorine atom at the 3-position activates the phenyl ring for electrophilic aromatic substitution, enabling regioselective modifications (e.g., nitration, halogenation). Computational studies (DFT) suggest the fluorine’s -I effect lowers the LUMO energy of the ring, favoring reactions at the para position relative to the amino group . Experimental validation via F NMR tracking of intermediates is advised .

Q. How do substituents on the phenyl ring (e.g., methoxy vs. hydroxy groups) influence biological activity?

Comparative studies of analogs (e.g., 3-(4-hydroxy-3-methoxyphenyl) derivatives) reveal that electron-donating groups (e.g., -OH, -OCH) increase hydrogen-bonding potential, enhancing receptor binding in enzyme inhibition assays. Fluorine’s hydrophobicity improves membrane permeability, as shown in logP comparisons (fluorophenyl logP ~2.1 vs. hydroxyphenyl ~1.5) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between theoretical and observed NMR shifts often arise from conformational flexibility or salt effects. Use 2D NMR (COSY, HSQC) to resolve coupling patterns and X-ray crystallography (if crystalline) to confirm stereochemistry. For example, inversion dimers linked by O–H⋯O hydrogen bonds in crystal structures provide unambiguous proof of carboxylate interactions .

Q. How can researchers validate the compound’s role in modulating enzyme activity?

Employ kinetic assays (e.g., Michaelis-Menten plots) with purified enzymes (e.g., kinases or proteases) and monitor inhibition via fluorescence quenching or calorimetry. Structural analogs with modified amino groups show reduced activity, suggesting the protonated amine is critical for electrostatic interactions with catalytic sites .

Methodological Recommendations

- Synthesis Optimization : Use Design of Experiments (DoE) to test solvent polarity, temperature, and catalyst ratios .

- Data Validation : Cross-reference NMR shifts with computed spectra (GIAO method) and validate purity via orthogonal techniques (HPLC + MS) .

- Biological Assays : Include positive controls (e.g., known enzyme inhibitors) and assess cytotoxicity in parallel to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.